Dazopride succinate

Gastroprokinetic Gastric emptying Benzamide

Dazopride succinate (CAS 106613-26-7) is the succinate salt of dazopride (AHR-5531), a substituted benzamide structurally related to metoclopramide. It acts as a dual serotonergic agent—a 5-HT3 receptor antagonist and 5-HT4 receptor agonist—and was developed by A.

Molecular Formula C19H29ClN4O6
Molecular Weight 444.9 g/mol
CAS No. 106613-26-7
Cat. No. B8283043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazopride succinate
CAS106613-26-7
Molecular FormulaC19H29ClN4O6
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(CC(=O)O)C(=O)O
InChIInChI=1S/C15H23ClN4O2.C4H6O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H2,(H,5,6)(H,7,8)
InChIKeyHLDCRAZAHFKARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dazopride Succinate (CAS 106613-26-7): A Dual 5-HT3 Antagonist / 5-HT4 Agonist Benzamide for Gastroprokinetic and Antiemetic Research


Dazopride succinate (CAS 106613-26-7) is the succinate salt of dazopride (AHR-5531), a substituted benzamide structurally related to metoclopramide . It acts as a dual serotonergic agent—a 5-HT3 receptor antagonist and 5-HT4 receptor agonist—and was developed by A. H. Robins Company as a gastroprokinetic and antiemetic agent . Although never commercially marketed, dazopride demonstrated antiemetic efficacy in clinical trials at intravenous doses of 0.5–4.0 mg/kg and uniquely dissociates gastroprokinetic activity from dopamine D2 receptor blockade, a property that distinguishes it from metoclopramide and other benzamide congeners .

Why Dazopride Succinate Cannot Be Interchanged with Metoclopramide or Other Benzamide Gastroprokinetics


Benzamide gastroprokinetic agents exhibit radically divergent receptor selectivity profiles that directly determine both efficacy and adverse effect liability. Metoclopramide, the historical class reference, derives its antiemetic and prokinetic actions from combined dopamine D2 receptor antagonism, 5-HT3 antagonism, and 5-HT4 agonism, with a substantial contribution from D2 blockade that underlies its risk of extrapyramidal side effects (EPS) . Cisapride, a 5-HT4 agonist and 5-HT3 antagonist, lacks D2 activity but carries cardiac hERG channel liability . Dazopride succinate occupies a distinct pharmacological niche: it retains equipotent antiemetic efficacy against cisplatin-induced emesis compared to metoclopramide while demonstrating approximately 200-fold lower dopamine receptor antagonist potency and no measurable displacement of [3H]spiperone in radioligand binding assays . This pharmacological fingerprint means that substituting another benzamide for dazopride succinate in an experimental protocol introduces fundamentally different off-target liabilities and cannot be assumed to replicate dazopride's selective serotonergic profile.

Dazopride Succinate: Quantitative Head-to-Head Evidence vs. Metoclopramide and Class Comparators


Gastric Prokinetic Potency: Dazopride Is Approximately 6-Fold More Potent Than Metoclopramide in Canine Gastric Evacuation

Dazopride is significantly more potent than metoclopramide in enhancing gastric evacuation. At a dose of 0.3 mg/kg (i.v.), dazopride produces significant enhancement of gastric evacuation and is approximately six times more potent than metoclopramide when compared in the same gastric evacuation assay in dogs . Additionally, dazopride (0.3–10.0 mg/kg, i.v.) produces a dose-related increase in antral motility, primarily by increasing the amplitude of antral contractions in conscious dogs .

Gastroprokinetic Gastric emptying Benzamide

Dopamine D2 Receptor Engagement: Dazopride Shows Negligible Dopamine Antagonism Versus Metoclopramide (~200-Fold Selectivity Window)

In a direct head-to-head study, dazopride and metoclopramide were equipotent in antagonizing cisplatin-induced emesis in the ferret. However, metoclopramide was approximately 200 times more potent than dazopride in antagonizing emesis caused by the dopamine agonist 2-di-n-propylamino-5,6-dihydroxytetralin in the marmoset . In rodent behavioral tests indicative of dopamine receptor antagonism, metoclopramide induced catalepsy, antagonized amphetamine-induced stereotypy, and blocked apomorphine-induced climbing and circling behavior; in contrast, dazopride had little or no action in these tests and failed to displace [3H]spiperone in radioligand binding assays . Independent confirmation in dogs showed that dazopride, unlike metoclopramide, has minimal dopamine receptor antagonist properties, while the selective D2 antagonist sulpiride had no gastric motor effect and was ineffective against cisplatin emesis, proving that dopamine blockade is neither necessary nor sufficient for antiemetic or prokinetic activity in this class .

Dopamine D2 receptor Receptor selectivity Extrapyramidal safety

Clinical Extrapyramidal Safety: Dazopride Produces No Dopamine-Related EPS, in Contrast to Metoclopramide

In a dose-ranging clinical trial involving 23 cancer patients receiving emetogenic chemotherapy, dazopride was administered as three i.v. infusions every 2 hours (0.5–4.0 mg/kg per infusion, seven dose levels) beginning 30 minutes before chemotherapy . Unlike metoclopramide, dazopride has no effect on dopamine receptors and therefore should not produce extrapyramidal side effects . The toxicities observed were mild and included sedation, dizziness, visual disturbances, and headaches; all side effects were transient and not dose-related. Antiemetic effects were observed, and dazopride was concluded to be safely administrable at doses up to 4.0 mg/kg on this schedule . Metoclopramide, by comparison, is well-documented to produce EPS including acute dystonic reactions, akathisia, and tardive dyskinesia, particularly at the high doses required for chemotherapy-induced emesis .

Extrapyramidal side effects Clinical safety Chemotherapy-induced emesis

Equipotent Antiemetic Efficacy Against Cisplatin: Dazopride Matches Metoclopramide Without Requiring Dopamine Blockade

In the ferret model of cisplatin-induced emesis, dazopride and metoclopramide were equipotent in antagonizing emesis, demonstrating that effective antiemetic activity can be achieved entirely through 5-hydroxytryptamine M-receptor (5-HT3) antagonism without any contribution from dopamine receptor blockade . In the dog, cisplatin-induced emesis was antagonized by both dazopride and metoclopramide, and their antiemetic actions were associated with their ability to enhance gastric motor activity. Critically, the selective dopamine D2 antagonist sulpiride had no effect on the stomach and was completely ineffective in suppressing cisplatin-induced emesis in the same model, providing direct evidence that the antiemetic mechanism is serotonergic rather than dopaminergic . This equipotency is notable because dazopride achieves equivalent antiemetic protection to metoclopramide without the dopamine D2 component that drives metoclopramide's EPS liability.

Cisplatin-induced emesis Antiemetic efficacy 5-HT3 M-receptor

Dual 5-HT3/5-HT4 Pharmacological Mechanism: Receptor Profile Differentiation from Selective 5-HT3 Antagonists and 5-HT4 Agonists

Dazopride is characterized as a combined 5-HT3 receptor antagonist and 5-HT4 receptor agonist, a dual mechanism that is uncommon among gastroprokinetic agents . In functional assays, both dazopride and metoclopramide were confirmed as 5-hydroxytryptamine M-receptor (5-HT3) antagonists in the isolated rabbit vagal nerve preparation . However, metoclopramide's pharmacological profile is dominated by dopamine D2 antagonism, and its 5-HT4 agonism is relatively weak . By contrast, selective 5-HT3 antagonists such as ondansetron provide pure antiemetic activity without intrinsic gastroprokinetic effects, while selective 5-HT4 agonists (e.g., prucalopride) offer prokinetic activity without 5-HT3-mediated antiemetic protection . Dazopride's balanced dual serotonergic activity at both receptor subtypes places it in a distinct mechanistic category: it simultaneously targets both the emetic reflex (via 5-HT3 blockade) and gastrointestinal motility (via 5-HT4 agonism) through serotonergic pathways alone, without dopaminergic involvement.

5-HT3 antagonist 5-HT4 agonist Dual serotonergic mechanism Enteric neuroscience

Procognitive Effect: Dazopride Facilitates Learning and Memory in Mice — A Property Not Reported for Metoclopramide

In addition to its gastrointestinal actions, dazopride has been reported to facilitate learning and memory in mice, an effect attributed to its combined 5-HT3 antagonist and 5-HT4 agonist activity . This finding was presented alongside the 5-HT3 antagonist zacopride, which also demonstrated procognitive effects, suggesting a class-relevant role for 5-HT3 receptor modulation in cognitive function . No comparable learning/memory facilitation data have been reported for metoclopramide, cisapride, or other benzamide gastroprokinetics in peer-reviewed primary literature. The procognitive signal introduces a potential ancillary research application for dazopride succinate in studies of serotonergic modulation of cognition, although the evidence is limited to a single published abstract and requires independent replication with full quantitative data before strong differentiation claims can be substantiated.

Learning and memory Cognition 5-HT3 receptor 5-HT4 receptor Mouse behavior

Optimal Research Application Scenarios for Dazopride Succinate Based on Quantitative Differentiation Evidence


Serotonergic Gastroprokinetic Probe in Motility Studies Requiring Dopamine-Free Pharmacology

Dazopride succinate is the compound of choice for in vivo gastrointestinal motility experiments where the investigator must isolate serotonergic (5-HT3/5-HT4) from dopaminergic contributions to gastric emptying and antral contractility. The compound's ~6-fold greater prokinetic potency than metoclopramide and its negligible D2 receptor activity—demonstrated by absence of [3H]spiperone displacement and lack of behavioral D2 effects in rats —enable gastroprokinetic studies at lower mass doses with a clean pharmacological signal. Researchers can attribute observed motility effects to combined 5-HT3 antagonism and 5-HT4 agonism without the confounding variable of dopamine receptor modulation that complicates interpretation of metoclopramide data .

Mechanistic Studies of Chemotherapy-Induced Nausea and Vomiting (CINV) Focusing on 5-HT3 Pathways

For preclinical CINV research using ferret or dog cisplatin emesis models, dazopride succinate provides equipotent antiemetic efficacy to metoclopramide while completely eliminating the D2-mediated confound that confuses mechanistic interpretation. The dissociation of antiemetic activity from dopamine blockade—proven by the ineffectiveness of the pure D2 antagonist sulpiride in the same models —makes dazopride succinate an essential tool compound for confirming that 5-HT3 receptor antagonism and gastric motor enhancement, rather than D2 antagonism, constitute the essential mechanistic basis for cisplatin antiemesis. This application is particularly relevant for laboratories developing next-generation antiemetics seeking to avoid D2-related CNS side effects .

Reference Standard for Extrapyramidal Safety Profiling in Novel Gastroprokinetic Development Programs

Dazopride succinate serves as a benchmark negative control for dopamine D2-mediated extrapyramidal liability in gastroprokinetic drug discovery programs. Clinical data from the Grant et al. (1993) dose-ranging trial in 23 chemotherapy patients—showing zero EPS events at doses up to 4.0 mg/kg i.v. with only mild, transient, non-dose-related side effects (sedation, dizziness, visual disturbances, headache) —provide human safety data that support dazopride's use as a comparator in new chemical entity (NCE) profiling. When screening novel benzamide or non-benzamide gastroprokinetic candidates for D2 off-target activity, dazopride's established profile—no dopamine receptor effect, no EPS —offers a critical reference point for defining acceptable D2 selectivity windows.

Serotonergic Modulation of Learning and Memory: Exploratory Neuroscience with a Dual 5-HT3/5-HT4 Tool Compound

Neuroscience laboratories investigating the role of serotonergic receptor subtypes in cognitive function may find dazopride succinate uniquely useful. The compound is one of only a few agents reported to facilitate both learning and memory in mice , distinguishing it from metoclopramide and other benzamide gastroprokinetics for which no such procognitive data exist. Given that both 5-HT3 antagonism and 5-HT4 agonism have independently been implicated in cognitive enhancement , dazopride's dual mechanism makes it a valuable tool for probing the synergistic or additive contributions of these two receptor pathways. Researchers should note that the primary evidence for procognitive activity derives from a conference abstract and independently validate the effect before building core experimental programs upon it.

Quote Request

Request a Quote for Dazopride succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.